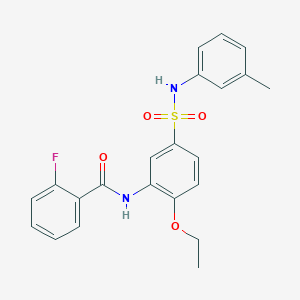
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It is a member of the sulfonamide class of drugs and is being developed by Eisai Co., Ltd.
Mécanisme D'action
The mechanism of action of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves the inhibition of the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1). These receptors are involved in the regulation of angiogenesis and lymphangiogenesis, which are critical processes for tumor growth and metastasis. By inhibiting these receptors, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide blocks the formation of new blood vessels and lymphatic vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the progression of cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has also been shown to inhibit the growth of fibroblasts, which are involved in the formation of fibrotic tissue in the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its specificity for VEGFR2 and FGFR1, which reduces the risk of off-target effects. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
For research on N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide include combination therapy, biomarker development, and improved formulations.
Méthodes De Synthèse
The synthesis of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves a series of reactions starting from 2-fluorobenzoic acid. The first step is the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with N-(2-ethoxy-5-aminophenyl)sulfonamide to give N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to inhibit tumor growth by targeting the tumor microenvironment, specifically by inhibiting angiogenesis and lymphangiogenesis. This makes N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide a promising drug candidate for the treatment of cancer.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-3-29-21-12-11-17(30(27,28)25-16-8-6-7-15(2)13-16)14-20(21)24-22(26)18-9-4-5-10-19(18)23/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWWZTZUMMSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

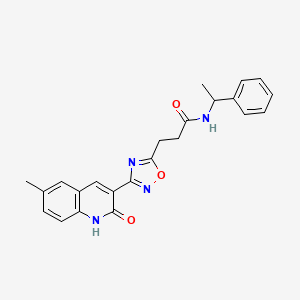
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
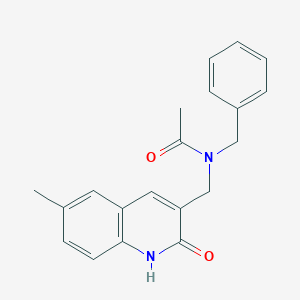
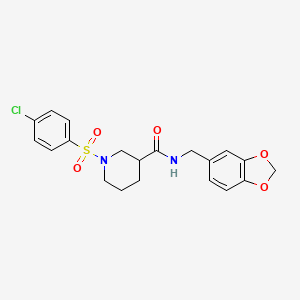
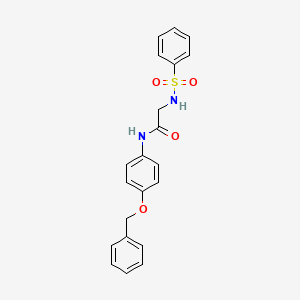

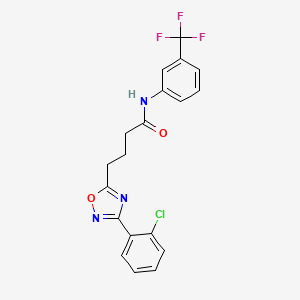
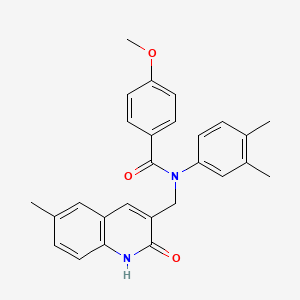
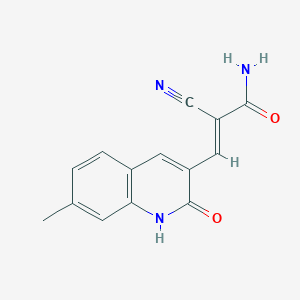

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
